molecular formula C44H85NO3 B1237688 N-(17Z-hexacosenoyl)-ceramide

N-(17Z-hexacosenoyl)-ceramide

Cat. No. B1237688
M. Wt: 676.1 g/mol
InChI Key: RBWQERGGVBSKJY-BWFPRIDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(17Z-hexacosenoyl)sphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as (17Z)-hexacosenoyl. It has a role as a mouse metabolite. It derives from a (17Z)-hexacosenoic acid.

Scientific Research Applications

Role in Apoptosis and Cell Death

Ceramide, including variants like N-(17Z-hexacosenoyl)-ceramide, is recognized for its role in mediating apoptosis. The study of synthetic phytoceramides, which are structurally related to ceramides, revealed their ability to induce apoptosis more potently than ceramides themselves. These phytoceramides, despite structural differences, triggered cell death through apoptosis, similar to natural ceramides, hinting at the potential for ceramide-based compounds in therapeutic applications (Hwang et al., 2001).

Impact on Lipid Membrane Structure and Function

N-(17Z-hexacosenoyl)-ceramide, like other ceramides, significantly influences the structural and functional properties of lipid membranes. Research has explored the mixing properties of ceramide in sphingomyelin bilayers, providing insights into the biophysical and thermodynamic properties of these molecules. These studies are crucial for understanding the role of ceramides in cellular signaling, apoptosis, and binding of various biomolecules (Metcalf & Pandit, 2012).

Ceramide and Mitochondrial Function

Ceramides have been linked to mitochondrial function, affecting processes like oxidative phosphorylation and reactive oxygen species production. Studies suggest that different ceramide species, possibly including N-(17Z-hexacosenoyl)-ceramide, can influence the activity of the mitochondrial respiratory chain, indicating a complex interplay between ceramide signaling and mitochondrial function (Kogot-Levin & Saada, 2014).

properties

Product Name

N-(17Z-hexacosenoyl)-ceramide

Molecular Formula

C44H85NO3

Molecular Weight

676.1 g/mol

IUPAC Name

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexacos-17-enamide

InChI

InChI=1S/C44H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h17-18,37,39,42-43,46-47H,3-16,19-36,38,40-41H2,1-2H3,(H,45,48)/b18-17-,39-37+/t42-,43+/m0/s1

InChI Key

RBWQERGGVBSKJY-BWFPRIDFSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC/C=C\CCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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